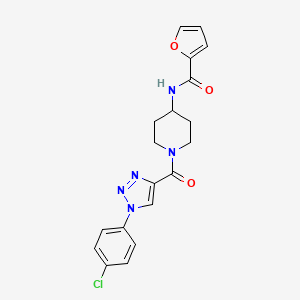
N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)furan-2-carboxamide is an intricate chemical compound notable for its diverse applications across various scientific fields. It features a complex molecular structure characterized by a furan ring, piperidine, and triazole moieties, along with a chlorophenyl group. This synthesis results in a versatile compound used in numerous research and industrial contexts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)furan-2-carboxamide typically involves multi-step organic reactions It begins with the preparation of the triazole core through a Huisgen 1,3-dipolar cycloaddition reaction, commonly known as the "click" reaction, between an azide and an alkyne in the presence of a copper(I) catalyst Following this, the piperidine ring is introduced via reductive amination, and the furan ring is coupled through an amidation reaction
Industrial Production Methods
For industrial-scale production, the synthesis pathway often utilizes continuous flow chemistry to enhance efficiency and yield. Key steps may include the optimized conditions of click reactions, automated amidation processes, and precise control over reaction temperature and pressure to maintain consistency and purity.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes
N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)furan-2-carboxamide is reactive towards various chemical transformations. These include:
Oxidation: : Undergoes oxidation to yield corresponding carbonyl or carboxyl compounds.
Reduction: : Can be reduced to form amine derivatives.
Substitution: : Electrophilic and nucleophilic substitution reactions are common, especially involving the chlorophenyl group.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: : Metal hydrides like sodium borohydride or lithium aluminium hydride are employed.
Substitution: : Conditions vary but may involve halogen exchange or nucleophilic aromatic substitution.
Major Products Formed
The primary products formed include substituted amines, alcohols, and carboxyl derivatives, which can further undergo subsequent reactions to generate more complex molecules.
Applications De Recherche Scientifique
Chemistry
In chemistry, it serves as a scaffold for constructing more complex organic molecules due to its reactive functional groups. It is often used in the synthesis of heterocyclic compounds and as a precursor for developing new chemical entities.
Biology
Biologically, it is researched for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways. It has shown promise in the modulation of biochemical pathways, influencing cellular processes.
Medicine
Medically, N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)furan-2-carboxamide is investigated for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In industry, it is employed in the manufacture of advanced materials, serving as an intermediate in the synthesis of polymers and other specialized materials. It is also used in the development of novel agrochemicals.
Mécanisme D'action
The compound exerts its effects through interaction with specific molecular targets, such as enzymes and receptors. The triazole and furan rings play crucial roles in binding affinity and selectivity. It often acts by inhibiting enzyme activity, blocking substrate access, or modifying receptor function. The precise mechanisms depend on the specific application, with pathways involving modulation of signal transduction and gene expression being common.
Comparaison Avec Des Composés Similaires
Compared to other compounds with similar structures, N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)furan-2-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:
1-(4-chlorophenyl)-3-(4-piperidinyl)-1H-1,2,3-triazole
N-(1-(2-furanyl)piperidin-4-yl)-4-chlorobenzamide
4-chloro-N-(2-furylmethyl)-1H-1,2,3-triazole
These compounds share structural similarities but differ in their functional applications and reactivity, highlighting the unique properties of the compound .
This intricate compound thus showcases diverse applications, from fundamental chemical synthesis to advanced industrial processes and cutting-edge medical research.
Propriétés
IUPAC Name |
N-[1-[1-(4-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O3/c20-13-3-5-15(6-4-13)25-12-16(22-23-25)19(27)24-9-7-14(8-10-24)21-18(26)17-2-1-11-28-17/h1-6,11-12,14H,7-10H2,(H,21,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALXROLCSFGBER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CO2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














